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Ala-Pro-7-amido-4-trifluoromethylcoumarin

Cat. No.: B13394315
M. Wt: 397.3 g/mol
InChI Key: GGRRKBLWOMKWNS-UHFFFAOYSA-N
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Description

Significance of Fluorogenic Probes in Enzyme Activity Assays

Fluorogenic probes, also known as fluorogenic substrates, are invaluable tools in biochemical and molecular biology research, particularly for the study of enzyme activities. scbt.com These specialized molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. biosynth.com Upon enzymatic modification, a highly fluorescent product is released, and the resulting increase in fluorescence can be measured quantitatively. biosynth.com This change in fluorescence intensity is directly proportional to the enzymatic activity, allowing for sensitive and real-time monitoring of enzyme kinetics. aatbio.com

The high sensitivity of fluorescence-based assays enables the detection of minute amounts of enzymatic activity, even in complex biological samples such as cell lysates and tissue extracts. nih.govthermofisher.com This makes them particularly useful for studying enzymes that are present in low concentrations. nih.gov Furthermore, the methodology is adaptable to high-throughput screening formats, which is crucial for drug discovery and the identification of potential enzyme inhibitors or activators. scbt.com The specificity of these substrates can be tailored by altering the peptide sequence or recognition motif, allowing for the targeted investigation of individual enzymes within a complex mixture. scbt.com

Overview of Coumarin-Derived Fluorophores in Enzymology

Among the various classes of fluorophores used in the design of enzyme substrates, coumarins and their derivatives are particularly prominent. aatbio.com Coumarins are a class of compounds characterized by a benzopyrone scaffold. encyclopedia.pub Certain derivatives, such as 7-hydroxycoumarin and 7-aminocoumarin, exhibit desirable photophysical properties, including strong fluorescence. nih.govresearchgate.net

Coumarin-based fluorophores are frequently used to create "profluorescent" substrates, where the coumarin (B35378) molecule is chemically modified to render it non-fluorescent. researchgate.net This is often achieved by attaching a leaving group to the 7-hydroxy or 7-amino position, which quenches the fluorescence. When an enzyme cleaves this bond, the fluorescent coumarin is liberated. Derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC) and the subject of this article, 7-amino-4-trifluoromethylcoumarin (AFC), are widely used for this purpose. aatbio.commedchemexpress.com

The spectral properties of coumarins are well-suited for biochemical assays. They are typically excitable by UV or near-UV light, with emission wavelengths in the blue to green region of the spectrum. aatbio.com For example, 7-Amino-4-(trifluoromethyl)coumarin (B1665040) has excitation and emission wavelengths of approximately 400 nm and 490-500 nm, respectively. medchemexpress.comanaspec.com This allows for their use with standard laboratory fluorometers and fluorescence microscopes. The introduction of a trifluoromethyl group at the 4-position, as in AFC, can further enhance the photostability and spectral properties of the fluorophore.

Rationale for Peptide-Coumarin Conjugates as Specific Substrates

To achieve specificity in enzyme assays, the fluorogenic coumarin core is conjugated to a peptide sequence that is recognized by the target enzyme. nih.gov This combination of a specific peptide and a fluorescent reporter molecule creates a powerful tool for studying a particular enzyme's activity with high selectivity. nih.gov The peptide portion of the conjugate directs the substrate to the active site of the intended protease or peptidase. nih.gov

The design of these peptide-coumarin conjugates relies on knowledge of the enzyme's substrate specificity. nih.gov The amino acid sequence of the peptide is chosen to mimic the natural cleavage site of the target enzyme. mdpi.com When the enzyme recognizes and binds to the peptide, it catalyzes the hydrolysis of the amide bond linking the peptide to the 7-amino group of the coumarin. This cleavage event liberates the highly fluorescent aminocoumarin derivative, resulting in a measurable signal. researchgate.netnih.gov

This approach has been successfully used to develop substrates for a wide range of proteases, including caspases, peptidases, and other hydrolases. scbt.comaatbio.com The versatility of solid-phase peptide synthesis allows for the creation of a vast library of peptide-coumarin conjugates, which can be used to profile the activity of different enzymes or to screen for inhibitors. nih.gov The conjugation of peptides to fluorophores like 7-amino-4-trifluoromethylcoumarin provides a robust and adaptable platform for enzyme research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18F3N3O4 B13394315 Ala-Pro-7-amido-4-trifluoromethylcoumarin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminopropanoyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRKBLWOMKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ala Pro 7 Amido 4 Trifluoromethylcoumarin: a Specialized Fluorogenic Substrate

Structural Context within Peptide-Fluorophore Conjugates

Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) is a synthetic compound that belongs to the class of fluorogenic substrates. Its structure is a conjugate of a dipeptide, L-alanyl-L-proline, and a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). The linkage between the dipeptide and the fluorophore is a stable amide bond formed between the C-terminal carboxyl group of the proline residue and the amino group of the AFC molecule.

Peptide-fluorophore conjugates are powerful tools in biochemistry and cell biology for the sensitive detection of protease activity. The design of these substrates involves the strategic selection of a peptide sequence that is specifically recognized and cleaved by a target enzyme. This peptide is then chemically linked to a fluorophore, a molecule that can emit light after absorbing light of a specific wavelength. In the case of Ala-Pro-AFC, the Ala-Pro sequence is a known substrate for dipeptidyl peptidase IV (DPP-IV) and Xaa-Pro dipeptidase. anaspec.comnih.gov

The synthesis of such conjugates typically involves standard peptide synthesis methodologies to create the desired peptide sequence, followed by a coupling reaction to attach the fluorophore. nih.govnih.gov The resulting conjugate is designed so that the fluorophore's properties are altered upon enzymatic cleavage of the peptide.

ComponentDescription
Dipeptide L-alanyl-L-proline (Ala-Pro)
Fluorophore 7-amino-4-trifluoromethylcoumarin (AFC)
Linkage Amide bond

Mechanism of Fluorescence Activation Upon Enzymatic Cleavage

The utility of Ala-Pro-AFC as a fluorogenic substrate lies in its ability to transition from a non-fluorescent or weakly fluorescent state to a highly fluorescent state upon enzymatic action. In its intact, conjugated form, the electronic properties of the AFC fluorophore are altered by the attached dipeptide, leading to the quenching of its fluorescence. nih.govnih.govresearchgate.net This means that the substrate molecule itself does not emit significant light when excited.

The activation of fluorescence is triggered by the enzymatic hydrolysis of the amide bond between the proline residue and the AFC molecule. nih.govnih.gov Enzymes such as dipeptidyl peptidase IV recognize the Ala-Pro sequence and catalyze the cleavage of this specific bond. nih.govmdpi.comnih.govresearchgate.net This cleavage event releases the free 7-amino-4-trifluoromethylcoumarin (AFC). The liberation of the AFC molecule restores its native electronic configuration, resulting in a significant increase in its ability to fluoresce. medchemexpress.comglpbio.com The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn is a measure of the enzymatic activity. nih.gov

This "off/on" switching of fluorescence provides a highly sensitive method for detecting and quantifying the activity of specific proteases. The low background fluorescence of the uncleaved substrate ensures a high signal-to-noise ratio, enabling the detection of even low levels of enzyme activity.

Spectral Characteristics and Detection Principles of the Released Fluorophore

The released fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), possesses distinct spectral properties that are crucial for its detection. AFC is characterized by a strong absorption of light in the near-ultraviolet range and emission of light in the blue-green region of the visible spectrum.

The principle of detection in assays using Ala-Pro-AFC is based on monitoring the increase in fluorescence intensity over time. nih.govelabscience.com The substrate is incubated with a sample containing the enzyme of interest. As the enzyme cleaves the substrate, the concentration of free AFC increases, leading to a proportional rise in the fluorescence signal. This change in fluorescence can be measured using a fluorometer, a standard laboratory instrument. By recording the fluorescence at regular intervals, the rate of the enzymatic reaction can be determined. This rate is then used to calculate the activity of the enzyme in the sample. For quantitative measurements, a standard curve is often generated using known concentrations of free AFC to correlate fluorescence intensity with the amount of product formed. nih.gov

Spectral PropertyValue
Excitation Wavelength (λex) ~380-400 nm anaspec.commedchemexpress.comglpbio.com
Emission Wavelength (λem) ~490-508 nm nih.govmedchemexpress.com
Quantum Yield (Φ) 0.53 aatbio.com
Molar Extinction Coefficient (ε) 12,600 M⁻¹cm⁻¹ at 380 nm (pH 7.2) sigmaaldrich.com

Synthetic Methodologies for Research Applications

General Principles of Solid-Phase Peptide Synthesis for Fluorogenic Substrates

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling peptides in a controlled and efficient manner. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.comnih.gov The key advantage of SPPS is the ability to perform repeated reaction cycles with easy removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process. bachem.com

The general cycle of SPPS consists of the following steps:

Deprotection: The removal of the temporary Nα-protecting group (e.g., Fmoc or Boc) from the terminal amino acid of the resin-bound peptide. peptide.com

Washing: Thorough washing of the resin to remove the deprotection agent and any byproducts. peptide.com

Coupling: The addition of the next Nα-protected amino acid, which is activated to facilitate the formation of a peptide bond with the newly freed N-terminus of the resin-bound peptide. peptide.com

Washing: Another series of washes to remove unreacted amino acids and coupling reagents. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com For fluorogenic substrates, the peptide can be synthesized first and then conjugated to the fluorophore in a subsequent step, or the fluorophore can be incorporated during the SPPS process. nih.govnih.gov The choice of strategy often depends on the chemical stability of the fluorophore to the reagents used in SPPS.

Synthesis StrategyDescriptionKey Features
Boc/Bzl Protection Utilizes Boc for temporary Nα-protection and benzyl-based groups for side-chain protection. Both are removed by acid.Not a true orthogonal scheme, but practically useful. peptide.com
Fmoc/tBu Protection Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side chains.Offers an orthogonal protection scheme, which is widely used in modern SPPS.

Specific Synthetic Routes for 7-amino-4-(trifluoromethyl)coumarin (B1665040) and Its Derivatives

The fluorophore component, 7-amino-4-(trifluoromethyl)coumarin (AFC), is a key building block for creating fluorogenic substrates that are sensitive to enzymatic cleavage. electronicsandbooks.comosti.gov The synthesis of AFC and its derivatives has been a subject of considerable chemical investigation.

A common method for the synthesis of 7-amino-4-(trifluoromethyl)coumarin is the von Pechmann reaction. electronicsandbooks.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For AFC, the synthesis typically starts with 3-aminophenol (B1664112) and ethyl 4,4,4-trifluoroacetoacetate, often using a catalyst like anhydrous zinc chloride. electronicsandbooks.com The reaction mixture is refluxed in a suitable solvent, such as absolute ethanol. electronicsandbooks.com Upon cooling, the crude product precipitates and can be collected by filtration. electronicsandbooks.com

During the synthesis, several byproducts can be formed, including 7-hydroxy-4-(trifluoromethyl)-2-quinolone and 2-ethoxy-7-hydroxy-4-(trifluoromethyl)quinoline. electronicsandbooks.com Therefore, purification of the final product is a critical step to ensure the high purity required for its use as a fluorescent marker.

ReactantRole in Synthesis
3-Aminophenol Provides the aromatic backbone and the amino group of the coumarin (B35378). electronicsandbooks.com
Ethyl 4,4,4-trifluoroacetoacetate Provides the trifluoromethyl group and contributes to the formation of the pyrone ring. electronicsandbooks.com
Anhydrous Zinc Chloride Acts as a Lewis acid catalyst to promote the condensation reaction. electronicsandbooks.com
Absolute Ethanol Serves as the reaction solvent. electronicsandbooks.com

Derivatives of AFC can be prepared to facilitate their use in various applications. For instance, amino acid and peptide derivatives can be synthesized through solution-phase methods, where the peptide is built stepwise and then coupled to the AFC molecule. electronicsandbooks.comosti.gov

Strategies for Peptide-Fluorophore Conjugation

The final step in the synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin is the conjugation of the dipeptide Ala-Pro to the 7-amino group of the 4-trifluoromethylcoumarin. This creates an amide bond that, when cleaved by a specific enzyme, liberates the highly fluorescent AFC molecule. medchemexpress.com Several chemical strategies can be employed for this conjugation.

Amide Bond Formation: This is the most direct method and involves the reaction of the C-terminal carboxyl group of the peptide with the amino group of the fluorophore. sb-peptide.com This reaction typically requires the use of a coupling agent to activate the carboxyl group and facilitate the formation of the amide bond. Common coupling agents include carbodiimides (like DCC or EDC) often in combination with an additive like N-hydroxysuccinimide (NHS) to form an activated ester. researchgate.net

Click Chemistry: This is a highly efficient and selective method for conjugating molecules. sb-peptide.comformulationbio.com It involves the reaction between an alkyne and an azide (B81097) functional group, catalyzed by copper. sb-peptide.com To use this method, the peptide would need to be synthesized with an alkyne- or azide-containing amino acid, and the fluorophore would be derivatized with the corresponding reactive partner. researchgate.net

Thiol-Maleimide Chemistry: This strategy involves the reaction between a thiol group (from a cysteine residue in the peptide) and a maleimide-functionalized fluorophore. researchgate.net This method is highly specific for cysteine residues. researchgate.net

For the synthesis of this compound, the most straightforward approach is the formation of an amide bond between the C-terminus of the N-protected Ala-Pro dipeptide and the 7-amino group of AFC. After the conjugation, the N-terminal protecting group of the peptide is removed to yield the final product.

Conjugation MethodReactive GroupsKey Advantage
Amide Bond Formation Carboxylic acid and Amine sb-peptide.comDirect and widely applicable.
Click Chemistry Alkyne and Azide sb-peptide.comformulationbio.comHigh selectivity and efficiency. sb-peptide.com
Thiol-Maleimide Thiol and Maleimide researchgate.netHigh regioselectivity for cysteine residues. researchgate.net

Purity Assessment for Research-Grade Reagents

Ensuring the high purity of synthetic peptides like this compound is crucial for obtaining reliable and reproducible results in research applications. jpt.com Impurities, which can include truncated or deletion peptide sequences, byproducts from the synthesis, or residual solvents, can significantly impact experimental outcomes. jpt.com Several analytical techniques are employed to assess the purity of research-grade peptide reagents.

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining peptide purity. jpt.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from its impurities based on hydrophobicity. gyrosproteintechnologies.com The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. genscript.com For most research applications, a purity of ≥95% is recommended. resolvemass.cagenscript.com

Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy. resolvemass.ca It can also help to identify the nature of any impurities present in the sample. jpt.com

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying the amount of each amino acid. resolvemass.ca This provides information about the amino acid composition of the peptide and can be used to confirm its identity and concentration. gyrosproteintechnologies.com

The combination of these techniques provides a comprehensive assessment of the purity and identity of the synthetic peptide, ensuring its suitability for research applications.

Analytical TechniqueInformation Provided
HPLC Purity of the peptide. jpt.com
Mass Spectrometry Molecular weight and identity of the peptide and impurities. resolvemass.ca
Amino Acid Analysis Amino acid composition and concentration. gyrosproteintechnologies.comresolvemass.ca

Applications in Enzyme Activity Quantification and Characterization

Dipeptidyl Peptidase IV (DPP-IV) Activity Assays

Ala-Pro-AFC is a well-established and widely utilized substrate for assays involving Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. biotium.comnih.gov DPP-IV is a serine protease that exhibits a high degree of specificity for cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. researchgate.netsigmaaldrich.com The use of Ala-Pro-AFC in these assays provides a direct and sensitive method for measuring DPP-IV activity in various biological samples.

DPP-IV demonstrates a clear preference for a proline residue at the P1 position of its substrates. The enzyme's S1 subsite is a hydrophobic pocket that favorably accommodates the pyrrolidine (B122466) ring of proline. While both Ala-Pro and Gly-Pro sequences are recognized and cleaved by DPP-IV, studies have indicated differences in their catalytic efficiencies.

The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio. Research comparing various dipeptidyl peptidase substrates has provided insights into the specificity of DPP-IV and related enzymes. For instance, a study on recombinant DPP-8 and DPP-9, which share substrate specificities with DPP-IV, found that the kcat/Km values for the hydrolysis of Ala-Pro-pNA and Gly-Pro-pNA were on the order of 10^6 M⁻¹s⁻¹ for both enzymes. biotium.com While these enzymes were catalytically competent, they were less efficient than DPP-IV with these substrates. biotium.com The choice of the N-terminal amino acid (P2 position) also influences the binding and turnover rate.

Kinetic Parameters of DPP Family Enzymes with Proline-Containing p-Nitroanilide Substrates
EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DPP-IVGly-Pro-pNA0.2-- biotium.com
DPP-8Gly-Pro-pNA0.3-~10⁶ biotium.com
DPP-9Gly-Pro-pNA0.4-~10⁶ biotium.com
DPP-IVAla-Pro-pNA--- biotium.com
DPP-8Ala-Pro-pNA--~10⁶ biotium.com
DPP-9Ala-Pro-pNA--~10⁶ biotium.com

Data presented are approximate values as reported in the cited literature. Dashes indicate data not specified in the source.

In addition to Ala-Pro-AFC, other fluorogenic and chromogenic substrates are commonly used to measure DPP-IV activity, with Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) and Gly-Pro-p-nitroanilide (Gly-Pro-pNA) being prominent examples. frontiersin.orgrsc.org The choice of substrate can influence the sensitivity and kinetics of the assay.

Fluorogenic substrates like Ala-Pro-AFC and Gly-Pro-AMC generally offer higher sensitivity compared to chromogenic substrates like Gly-Pro-pNA. nih.gov This increased sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous when working with limited sample material or for high-throughput screening applications.

The kinetic parameters, particularly the Michaelis constant (Km), can differ between these substrates, reflecting their binding affinities for the DPP-IV active site. One study reported a Km value of 57 ± 13 µM for Ala-Pro-AFC in human plasma, while the Km for Gly-Pro-pNA was found to be 180 ± 10 µM under similar conditions. nih.gov A lower Km value suggests a higher affinity of the enzyme for the substrate. The catalytic efficacy (Vmax/Km) for Gly-Pro-AMC hydrolysis in human plasma has been reported to be lower than that for another fluorogenic substrate, GP-BAN, suggesting differences in specificity and affinity among various fluorogenic probes. researchgate.net

Comparative Kinetic Parameters of DPP-IV Substrates
SubstrateMatrixKm (µM)Reference
Ala-Pro-AFCHuman Plasma57 ± 13 nih.gov
Gly-Pro-pNAHuman Plasma180 ± 10 nih.gov
Gly-Pro-pNARecombinant Human DPP-IV209 ± 18 nih.gov

High-Throughput Screening for Enzyme Modulators

The simplicity and sensitivity of assays using fluorogenic substrates like Ala-Pro-AFC make them highly suitable for high-throughput screening (HTS). abcam.com HTS is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate the activity of a biological target, such as an enzyme. nih.gov In this context, Ala-Pro-AFC can be used to screen for both inhibitors and activators of its target proteases.

The assay is typically performed in a microtiter plate format, where the enzyme, substrate, and individual test compounds from a library are combined in each well. The rate of AFC release is monitored over time using a fluorescence plate reader. Compounds that alter the rate of fluorescence generation compared to a control are identified as "hits."

Inhibitor Identification and Characterization

For inhibitor screening, the assay is designed to identify compounds that decrease the rate of substrate cleavage. In a typical HTS setup for DPP-IV inhibitors, the enzyme is incubated with the test compound before the addition of the Ala-Pro-AFC substrate. A compound that inhibits DPP-IV activity will result in a significantly lower fluorescence signal compared to wells containing the enzyme and substrate alone.

This approach allows for the rapid screening of thousands of compounds to identify potential inhibitors. abcam.com Once initial hits are identified, they can be further characterized to determine their potency (e.g., by calculating the IC50 value) and mechanism of inhibition. frontiersin.org This methodology is crucial in the discovery of new therapeutic agents, as DPP-IV inhibitors are used in the treatment of type 2 diabetes. abcam.com The use of activity-based probes and fluorogenic substrates is a common strategy for identifying and characterizing enzyme inhibitors for various proteases. frontiersin.orgfrontiersin.org

Activator Discovery

Conversely, the same HTS platform can be adapted to discover enzyme activators. nih.gov An enzyme activator is a molecule that binds to an enzyme and increases its activity. While less common than inhibitor discovery, the search for activators is an emerging area of drug discovery. nih.govnih.gov

In a screen for activators, compounds that cause an increase in the rate of fluorescence generation from Ala-Pro-AFC cleavage would be identified as potential activators of DPP-IV. These "hits" would then undergo further validation and characterization to confirm their activating effect and elucidate their mechanism of action. nih.gov HTS campaigns have been successfully employed to identify activators for other enzyme classes, demonstrating the viability of this approach. nih.govresearchgate.net The development of small-molecule enzyme activators holds potential for new therapeutic interventions in diseases characterized by insufficient enzyme activity. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m)

The enzymatic hydrolysis of Ala-Pro-AFC and analogous substrates follows Michaelis-Menten kinetics, which is characterized by three key parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the specificity constant or catalytic efficiency (k_cat/K_m). The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an inverse measure of the substrate's binding affinity to the enzyme. The k_cat, or turnover number, is the maximum number of substrate molecules converted to product per enzyme molecule per second. The k_cat/K_m ratio is the most effective measure of an enzyme's catalytic efficiency, as it accounts for both substrate binding and catalysis.

Ala-Pro-AFC is a recognized substrate for Dipeptidyl Peptidase IV (DPP-IV). Studies have determined the catalytic efficiency of human DPP-IV for the cleavage of Ala-Pro-AFC to be 5.2 × 10⁶ M⁻¹s⁻¹. While specific K_m and k_cat values for the AFC derivative are not always reported in isolation, extensive research on analogous chromogenic substrates like Ala-Pro-p-nitroanilide (pNA) provides insight into the kinetic profiles of DPP-IV and related enzymes, such as DPP-8 and DPP-9. These enzymes also exhibit a preference for proline at the P1 position. For instance, kinetic analyses performed at 37 °C in a Tris/HCl buffer (pH 7.4) reveal that DPP-IV is a highly competent enzyme for hydrolyzing such substrates nih.gov.

Table 1: Michaelis-Menten Kinetic Parameters for DPP Family Enzymes with Proline-Containing Substrates nih.gov
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·M⁻¹)
DPP-IVAla-Pro-pNA1501409.3 x 10⁵
DPP-IVGly-Pro-pNA2001407.0 x 10⁵
DPP-IVArg-Pro-pNA501102.2 x 10⁶
DPP-8Ala-Pro-pNA3802306.1 x 10⁵
DPP-9Ala-Pro-pNA4002305.8 x 10⁵

Elucidation of Enzyme Subsite Specificity (P1, P2, P3, P4) using Peptide Libraries

The specificity of a protease is determined by the interactions between its active site subsites (denoted S4, S3, S2, S1, S1', S2', etc.) and the corresponding amino acid residues of the substrate (denoted P4, P3, P2, P1, P1', P2', etc.) expasy.orgresearchgate.net. The scissile bond is located between the P1 and P1' residues researchgate.netpeakproteins.com. The substrate Ala-Pro-AFC is designed to probe the S2 and S1 subsites of proteases that cleave after a proline residue.

For DPP-IV, the S1 subsite is a hydrophobic pocket that shows a very strong preference for a proline residue at the P1 position. However, alanine (B10760859) at P1 is also well-tolerated and is present in key physiological substrates like GLP-1 biorxiv.orgresearchgate.net. The S2 subsite is more accommodating and can accept a variety of residues at the P2 position. While Ala-Pro is a canonical sequence, studies using peptide libraries have shown that other amino acids are also permitted. The P1 position is the most significant contributor to enzyme specificity for DPP-IV biorxiv.org. Beyond the S1 and S2 subsites, interactions at other positions can also influence cleavage, a phenomenon known as subsite cooperativity researchgate.net.

Table 2: Subsite Specificity Profile for Dipeptidyl Peptidase IV (DPP-IV) biorxiv.orgresearchgate.net
Subsite PositionAmino Acid PreferenceNotes
P1Proline (Pro), Alanine (Ala)The primary determinant of specificity. Serine and Threonine are tolerated to a lesser extent.
P2Broad acceptance of various residues.The S2 subsite is relatively large and shallow, accommodating different side chains.
P3 / P4Less defined specificity.Interactions at these sites have a minor influence on cleavage efficiency compared to P1 and P2.
P1'Aromatic or hydrophobic residues preferred.The nature of the P1' residue can influence the overall cleavage rate.

Influence of Peptide Sequence Modifications on Cleavage Efficiency

Modifying the peptide sequence of a substrate has a direct impact on the kinetic parameters of its hydrolysis, reflecting the enzyme's subsite preferences. The use of substrates like Ala-Pro-AFC allows for systematic analysis of these structure-activity relationships.

Changing the P2 residue from Alanine to other amino acids significantly alters the catalytic efficiency (k_cat/K_m) of DPP-IV. As shown in Table 1, substituting Alanine with a larger, basic residue like Arginine (Arg-Pro-pNA) increases the catalytic efficiency for DPP-IV approximately 2.4-fold, suggesting favorable interactions within the S2 subsite nih.gov. Conversely, substituting Alanine with the smaller Glycine residue (Gly-Pro-pNA) results in a slight decrease in efficiency nih.gov.

More profound modifications, such as the incorporation of β-amino acids into the peptide backbone, have been explored to enhance proteolytic stability nih.gov. Research has shown that DPP-IV is capable of cleaving α/β-peptide bonds, a novel insight as these analogs were often considered resistant to enzymatic degradation. While cleavage still occurs, the half-lives of peptides containing certain β³-amino acids can be significantly improved, demonstrating that backbone modifications can modulate cleavage efficiency nih.gov.

Table 3: Influence of P2 Residue Modification on Catalytic Efficiency (k_cat/K_m) for DPP-IV nih.gov
Substrate (P2-P1-Reporter)k_cat/K_m (s⁻¹·M⁻¹)Fold Change Relative to Ala-Pro-pNA
Ala-Pro-pNA9.3 x 10⁵1.00 (Reference)
Gly-Pro-pNA7.0 x 10⁵0.75
Arg-Pro-pNA2.2 x 10⁶2.37

pH and Temperature Dependence of Enzymatic Hydrolysis

The catalytic activity of enzymes is highly dependent on environmental factors such as pH and temperature. Determining the optimal conditions for the hydrolysis of Ala-Pro-AFC is crucial for designing accurate and reproducible enzyme assays.

For DPP-IV, the optimal pH for activity is generally in the neutral to alkaline range, typically between pH 7.4 and 9.0 researchgate.netsigmaaldrich.comresearchgate.net. The enzyme retains significant activity within this range; for example, at pH 7.0, it exhibits about 45% of its maximal activity, and at pH 9.6, it shows about 90% of its maximum sigmaaldrich.com. Below pH 6.0, the enzyme's activity sharply declines, and it is considered essentially inactive below pH 5.0 sigmaaldrich.comresearchgate.net. This pH profile is attributed to the ionization state of key amino acid residues, such as histidine, in the enzyme's active site dcu.ie.

The optimal temperature for DPP-IV activity is typically between 50 °C and 60 °C researchgate.netresearchgate.netdcu.ie. The enzyme demonstrates good thermal stability, with activity increasing up to 50 °C and remaining high up to approximately 64 °C dcu.ie. At temperatures above 70 °C, the enzyme rapidly loses activity due to thermal denaturation researchgate.netdcu.ie.

Table 4: pH and Temperature Optima for Dipeptidyl Peptidase IV (DPP-IV) Activity
ParameterOptimal Range / ValueSource
Optimal pH7.4 - 9.0 researchgate.netsigmaaldrich.comresearchgate.net
Optimal Temperature50 °C - 60 °C researchgate.netresearchgate.netdcu.ie
Activity at pH 7.0~45% of maximum sigmaaldrich.com
Activity at pH 9.6~90% of maximum sigmaaldrich.com
Temperature StabilityStable up to ~64 °C dcu.ie

Comparative Analysis with Other Coumarin Based Fluorogenic Substrates

Ala-Pro-7-amido-4-trifluoromethylcoumarin vs. 7-amido-4-methylcoumarin (AMC) Substrates

A primary point of comparison for Ala-Pro-AFC is its counterpart, Ala-Pro-7-amido-4-methylcoumarin (Ala-Pro-AMC). While both are substrates for the same enzymes, the substitution of a trifluoromethyl group for a methyl group at the 4-position of the coumarin (B35378) ring imparts significant alterations to the photophysical properties of the resulting fluorophore.

Upon enzymatic cleavage, both substrates release their respective fluorescent aminocoumarin derivatives: 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-methylcoumarin (B1665955) (AMC) nih.gov. The key differences in their spectral properties are summarized in the table below.

Feature7-amino-4-trifluoromethylcoumarin (AFC)7-amino-4-methylcoumarin (AMC)
Excitation Wavelength~400 nm~345-380 nm
Emission Wavelength~500-505 nm~440-460 nm

The data clearly indicates that AFC exhibits a notable bathochromic shift, also known as a red shift, in both its excitation and emission spectra compared to AMC. This shift to longer wavelengths is a direct consequence of the electron-withdrawing nature of the trifluoromethyl group, which extends the conjugation of the coumarin ring system.

Advantages of the Trifluoromethylcoumarin Moiety (e.g., spectral properties, sensitivity)

Furthermore, the spectral characteristics of AFC are often more compatible with common filter sets and light sources used in fluorescence plate readers and microscopes. The enhanced sensitivity of AFC-based substrates allows for the detection of lower enzyme concentrations or weaker enzymatic activities, which can be crucial when working with limited sample material.

Comparison with Other Fluorogenic and Chromogenic Leaving Groups

The performance of the trifluoromethylcoumarin leaving group can be further contextualized by comparing it with other widely used fluorogenic and chromogenic reporters.

Fluorogenic Leaving Groups: A prominent alternative to coumarin-based fluorophores is rhodamine 110 (R110). Substrates derived from R110 are generally considered to be more sensitive than both AMC and AFC-based substrates aatbio.comthermofisher.com. This heightened sensitivity is attributed to the higher quantum yield and extinction coefficient of rhodamine 110. Additionally, R110-based assays operate at even longer wavelengths (excitation ~498 nm, emission ~521 nm), further reducing background fluorescence thermofisher.com. However, the synthesis of R110-based peptide substrates can be more complex.

Chromogenic Leaving Groups: A classic chromogenic leaving group used in protease assays is p-nitroaniline (pNA). Enzymatic cleavage of a peptide-pNA substrate releases pNA, which can be detected spectrophotometrically by its absorbance at approximately 410 nm nih.gov. While pNA-based assays are simple and cost-effective, they are significantly less sensitive than fluorescence-based assays. It has been estimated that fluorescence assays using coumarin-based substrates can be two or more orders of magnitude more sensitive than colorimetric methods using pNA nih.gov. This substantial difference in sensitivity often makes fluorogenic substrates the preferred choice for assays requiring high performance and the ability to detect low levels of enzymatic activity.

Leaving GroupTypeExcitation (nm)Emission (nm)Relative SensitivityKey AdvantagesKey Disadvantages
Trifluoromethylcoumarin (AFC) Fluorogenic~400~500-505HighRed-shifted spectra reduce background fluorescence.
Methylcoumarin (AMC) Fluorogenic~345-380~440-460Moderate-HighWell-established and widely used.Shorter wavelengths can lead to higher background.
Rhodamine 110 (R110) Fluorogenic~498~521Very HighHighest sensitivity, long wavelengths.More complex substrate synthesis.
p-Nitroaniline (pNA) ChromogenicN/A (Absorbance at ~410 nm)N/ALowSimple, cost-effective, spectrophotometric detection.Significantly lower sensitivity than fluorogenic methods.

Advanced Research Applications and Future Directions

Development of Novel Assay Systems and Formats (e.g., microplate, high-throughput)

The unique properties of Ala-Pro-AFC make it highly suitable for the development and optimization of various enzymatic assay systems. As a fluorogenic substrate, its cleavage by a target enzyme, such as Dipeptidyl Peptidase IV (DPPIV), liberates the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group. aatbio.com This release results in a measurable increase in fluorescence, providing a direct and sensitive readout of enzyme activity. cymitquimica.com

This principle is readily adapted to microplate formats, which are the cornerstone of high-throughput screening (HTS). stanford.edu HTS allows researchers to test large libraries of chemical compounds to identify potential enzyme inhibitors or activators. stanford.edu The simplicity of the fluorescence-based readout—adding the substrate to the enzyme and potential modulator and measuring the change in signal over time—makes Ala-Pro-AFC ideal for automated, robotic screening systems. stanford.educhemimpex.com Researchers have utilized this substrate in 96-well and 384-well plate formats to screen for novel modulators of DPPIV, a significant target in diabetes research. stanford.edupromega.es

Beyond simple fluorescence intensity, other formats have been developed. For instance, luminescence-based assays have been created where the cleavage of a similar proline-containing substrate releases aminoluciferin, which then acts as a substrate for luciferase to produce a light signal. promega.es This demonstrates the adaptability of the core dipeptide sequence for different detection modalities, aiming for even greater sensitivity and reduced interference from fluorescent compounds. promega.es The development of these robust, high-throughput assays is crucial for drug discovery and target validation. chemimpex.compromega.es

Table 1: Comparison of Assay Formats Utilizing Proline-Specific Substrates

FeatureFluorescence Assay (e.g., Ala-Pro-AFC)Luminescence Assay (e.g., Gly-Pro-aminoluciferin)
Principle Enzymatic cleavage releases a fluorescent molecule (AFC). cymitquimica.comEnzymatic cleavage releases a luciferin (B1168401) substrate, which is then used in a coupled luciferase reaction to produce light. promega.es
Detection Measurement of fluorescence intensity at specific excitation/emission wavelengths (e.g., ~380 nm / ~500 nm). anaspec.commedchemexpress.comMeasurement of emitted light (luminescence). promega.es
Primary Substrate Ala-Pro-7-amido-4-trifluoromethylcoumarin. anaspec.comDipeptide coupled to aminoluciferin. promega.es
Key Advantage Direct measurement, simple workflow. chemimpex.comHigh sensitivity, low background signal. promega.es
Common Application High-throughput screening for enzyme inhibitors. stanford.eduSensitive detection of dipeptidyl peptidase activity. promega.es

Applications in Investigating Proteolytic Cascades and Biological Networks

Ala-Pro-AFC is instrumental in studying the roles of specific proteases within complex biological networks and proteolytic cascades. chemimpex.comnih.gov Proteases often act in sequential pathways, where the activation of one enzyme triggers the activation of another, leading to a rapid amplification of a biological signal. researchgate.netwikipedia.org Such cascades are fundamental to processes like apoptosis (programmed cell death), immune responses, and inflammation. wikipedia.orgsigmaaldrich.com

DPPIV, a primary target of Ala-Pro-AFC, is a key regulator in glucose homeostasis and immune function. nih.govsigmaaldrich.comnih.gov It cleaves and inactivates various peptide hormones and chemokines. nih.gov By using Ala-Pro-AFC to measure DPPIV activity in cell lysates or biological fluids, researchers can investigate how this enzyme's function is altered in disease states or in response to therapeutic agents. This provides insights into the broader metabolic and signaling networks it governs. nih.govresearchgate.net

Furthermore, understanding the activity of a single protease with a tool like Ala-Pro-AFC can help map its connections within larger protein-protein interaction networks. researchgate.net For example, altered DPPIV activity could influence a cascade of subsequent proteolytic events or change the availability of signaling peptides, impacting entire cellular pathways. researchgate.net This allows researchers to move from studying an isolated enzyme to understanding its functional role in a complex system, which is critical for elucidating disease mechanisms and identifying novel therapeutic targets. nih.govnih.gov

Use as a Research Tool in Mechanistic Enzymology

The study of enzyme mechanisms, or mechanistic enzymology, relies on precise measurements of reaction rates and the factors that influence them. Ala-Pro-AFC is a widely used tool in this field for its ability to facilitate the determination of key kinetic parameters. chemimpex.com As a fluorogenic substrate, it allows for continuous, real-time monitoring of the enzymatic reaction, as the product (AFC) fluoresces while the substrate does not. cymitquimica.com

Researchers use Ala-Pro-AFC to determine fundamental kinetic constants such as the Michaelis constant (KM) and the catalytic rate constant (kcat) for enzymes like DPPIV and prolyl oligopeptidase. nih.govnih.gov These values provide quantitative measures of substrate binding affinity and the enzyme's catalytic efficiency, respectively. For example, the catalytic efficiency (kcat/KM) for the cleavage of Ala-Pro-AFC by DPPIV has been reported to be 5.2 × 106 M−1s−1. nih.gov

This substrate is also crucial for studying the effects of inhibitors on enzyme activity. By measuring the rate of Ala-Pro-AFC hydrolysis in the presence of varying concentrations of a potential inhibitor, researchers can determine the inhibitor's potency (often expressed as an IC50 value) and its mechanism of inhibition (e.g., competitive, non-competitive). nih.gov This detailed kinetic analysis is essential for understanding how enzymes function at a molecular level and for the rational design of specific and potent drugs. nih.gov

Table 2: Key Enzymes Studied with Ala-Pro-AFC

EnzymeEnzyme Commission (EC) NumberBiological Role
Dipeptidyl Peptidase IV (DPPIV / CD26) EC 3.4.14.5A serine protease involved in glucose metabolism, immune regulation, and signal transduction by cleaving N-terminal dipeptides from various hormones and chemokines. nih.govnih.gov
Prolyl Oligopeptidase (POP) EC 3.4.21.26A cytosolic serine endopeptidase that cleaves small peptides on the C-terminal side of proline residues, implicated in the metabolism of neuropeptides. nih.govnih.gov
Fibroblast Activation Protein alpha (FAP) EC 3.4.21.B28 (related family)A serine protease expressed in tumor stroma and sites of tissue remodeling, showing post-proline cleaving activity. nih.govnovoprolabs.com
Xaa-Pro Dipeptidase EC 3.4.13.9An enzyme that specifically cleaves dipeptides with proline as the second amino acid (Xaa-Pro). anaspec.commedchemexpress.com

Potential as a Scaffold for Design of Molecular Probes and Research Activators/Inhibitors

The chemical structure of Ala-Pro-AFC provides a valuable scaffold for the design of more sophisticated research tools, such as molecular probes, and for the development of novel enzyme inhibitors or activators. nih.govnih.gov A scaffold in this context is a core chemical structure that can be systematically modified to create a library of related compounds with different properties. nih.gov

The Ala-Pro dipeptide portion of the molecule represents the "targeting group," as it is specifically recognized by the active site of enzymes like DPPIV. nih.gov The AFC moiety serves as the "reporter group." cymitquimica.com This modular design is ideal for creating new molecular probes. For example, the AFC could be replaced with other reporter tags, such as biotin (B1667282) for affinity purification or a warhead group that covalently binds to the enzyme's active site. frontiersin.org This latter approach is the basis for activity-based probes (ABPs), which are powerful tools for labeling and identifying active enzymes within complex biological samples. nih.govfrontiersin.org

Conversely, the substrate can be modified to create inhibitors. By replacing the cleavable amide bond with a non-hydrolyzable linkage or by attaching a reactive group that permanently modifies the enzyme's active site, the Ala-Pro scaffold can be converted from a substrate into an inhibitor. nih.gov The specificity of the dipeptide for its target enzyme ensures that the resulting inhibitor is highly selective. This strategy is a cornerstone of rational drug design, where knowledge of the substrate's interaction with the enzyme is used to guide the synthesis of potent and specific inhibitors. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing Ala-Pro-7-amido-4-trifluoromethylcoumarin, and how can purity be optimized?

  • Methodological Answer : The synthesis involves sequential peptide coupling and fluorophore attachment. Key steps:
  • Amino Protection : Use tert-butyloxycarbonyl (Boc) groups to protect peptide termini to prevent side reactions .
  • Coupling : Employ carbodiimide chemistry (e.g., DCC/DIC with HOBt) for peptide bond formation between Ala-Pro and the coumarin derivative.
  • Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) under inert conditions .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity. Validate purity via LC-MS and NMR .

Q. How is this compound used as a fluorogenic substrate in protease activity assays?

  • Methodological Answer : The compound’s trifluoromethylcoumarin group releases fluorescence upon enzymatic cleavage. Protocol:
  • Enzyme Incubation : Mix substrate (10–50 µM) with protease (e.g., trypsin, thrombin) in buffered solution (pH 7.4, 37°C).
  • Kinetic Monitoring : Measure fluorescence (ex/em: 380/460 nm) at intervals. Initial velocity (V₀) is calculated from linear signal increase .
  • Controls : Include inhibitor-treated samples (e.g., PMSF for serine proteases) to confirm specificity.

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer :
  • Lyophilized Form : Store at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles.
  • Solution Form : Prepare in DMSO or anhydrous ethanol (≤1 mM), aliquot, and store at –80°C for ≤6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., non-linear Michaelis-Menten plots) when using this substrate?

  • Methodological Answer : Contradictions may arise from:
  • Substrate Aggregation : Test solubility via dynamic light scattering; use detergents (e.g., 0.01% Tween-20) or organic co-solvents (≤5% DMSO).
  • Enzyme Inhibition : Perform inhibition assays with varying substrate concentrations. Fit data to Hill or substrate inhibition models .
  • Fluorescence Quenching : Validate with internal standards (e.g., free 7-amido-4-trifluoromethylcoumarin) to detect environmental interference .

Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

  • Methodological Answer :
  • Miniaturization : Use 384-well plates with automated liquid handling. Reduce reaction volumes to 20–50 µL.
  • Signal Normalization : Include Z’ factor calculations to assess assay robustness. Use dual-readout systems (e.g., fluorescence + absorbance) to minimize false positives .
  • Data Analysis : Apply machine learning algorithms (e.g., random forest) to distinguish true inhibitors from artifacts .

Q. How do researchers validate the specificity of this compound for target proteases in complex biological matrices (e.g., cell lysates)?

  • Methodological Answer :
  • Competitive Assays : Co-incubate with known substrates (e.g., Z-Gly-Pro-Arg-AMC) to confirm competitive inhibition patterns .
  • Proteome Profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., fluorophosphonates) to identify off-target interactions .
  • Silencing/CRISPR : Knock down target protease genes and compare substrate cleavage rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.